Naphtho[1,2-b]furan-2-methanol

Beta-adrenolytic activity Drug metabolism Structure-metabolism relationship

Secure the genuine linear [1,2-b] isomer for reproducible pharmacology. Unlike the angular [2,1-b] counterpart, this scaffold avoids active beta-adrenoceptor inhibitory metabolites, eliminating confounding variables in dose-response studies. The pre-installed C-2 hydroxymethyl handle enables direct analog generation, saving 2-3 synthetic steps. Ideal for medicinal chemistry groups investigating fusion-geometry SAR or process teams validating microwave-assisted heterocyclic synthesis.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
Cat. No. B8384944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[1,2-b]furan-2-methanol
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC(=C3)CO
InChIInChI=1S/C13H10O2/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2
InChIKeyRZEYBGDFXAXZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphtho[1,2-b]furan-2-methanol: Polycyclic Aromatic Building Block for Heterocyclic Synthesis and Pharmacological Scaffold Development


Naphtho[1,2-b]furan-2-methanol (molecular formula C₁₃H₁₀O₂, molecular weight 198.22 g/mol) is a polycyclic aromatic compound characterized by a naphthalene ring linearly fused to a furan moiety at the [1,2-b] position, with a hydroxymethyl substituent at the furan C-2 position [1]. This structural motif distinguishes it from angular [2,1-b] and linear [2,3-b] naphthofuran isomers. The compound serves as a versatile intermediate in the synthesis of naphtho[1,2-b]furan derivatives with demonstrated pharmacological activities, including beta-adrenolytic properties and potential anticancer applications [2]. Microwave-assisted Claisen rearrangement methods enable efficient access to naphtho[1,2-b]furans from propargyl alcohol precursors [1].

Why In-Class Substitution of Naphtho[1,2-b]furan-2-methanol with Naphtho[2,1-b]furan or Benzofuran Analogs Compromises Experimental Outcomes


Naphtho[1,2-b]furan-2-methanol cannot be casually substituted by its positional isomers or benzofuran analogs due to fundamentally divergent biological and synthetic behaviors dictated by ring fusion geometry. The linear [1,2-b] fusion pattern produces a distinct electronic environment and three-dimensional topology compared to the angular [2,1-b] fusion, directly affecting both metabolic fate and biological activity profiles [1]. Critically, naphtho[2,1-b]furan derivatives undergo metabolic conversion to high-potency beta-adrenoceptor inhibitory metabolites—a property not observed in the [1,2-b] and [2,3-b] isomers [1]. Additionally, the C-2 substitution patterns on the [1,2-b] scaffold govern cytotoxicity outcomes independently of C-3 modifications, meaning substituent position within the same isomeric series is a key determinant of activity [2]. These structure-activity relationships underscore that procurement of the precise isomeric form is not a matter of interchangeable sourcing but a critical determinant of experimental reproducibility and pharmacological outcome.

Quantitative Comparator Evidence for Naphtho[1,2-b]furan-2-methanol Derivatives vs. Naphtho[2,1-b]furan and Benzofuran Analogs


Metabolic Activation Liability: Naphtho[1,2-b]furan Derivatives Avoid Metabolite-Driven Potency Amplification Observed in Naphtho[2,1-b]furan Counterparts

In a comparative pharmacological study, 1-(Naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol (II) and the [2,3-b] isomer (III) demonstrated low intrinsic beta-adrenergic blocking activity. Crucially, unlike the naphtho[2,1-b]furan derivatives, the [1,2-b] series does not give rise to metabolites possessing high beta-adrenoceptor inhibitory properties [1]. This metabolic divergence is attributed to the distinct ring fusion geometry—linear [1,2-b] versus angular [2,1-b]—which alters the metabolic susceptibility of the core scaffold. Additionally, expansion of the aromatic nucleus beyond the benzofuran system (e.g., bufuralol, Ro 3-3528) caused complete loss of biological activity, confirming that the naphtho[1,2-b]furan framework occupies a narrow and non-interchangeable pharmacological space [1].

Beta-adrenolytic activity Drug metabolism Structure-metabolism relationship

Cytotoxicity Determinants: C-2 Substituent Governs Naphtho[1,2-b]furan-4,5-dione Anticancer Activity Independent of C-3 Methylation Status

A systematic SAR study evaluated 16 naphtho[1,2-b]furan-4,5-dione analogs as NQO1 substrates, comprising 8 C3-methylated (TC1–TC8) and 8 C3-demethylated (TC1′–TC8′) compounds. Anticancer activities were assessed against K562 (chronic myelogenous leukemia), LNCaP (prostate cancer), HeLa (cervical cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines. The study demonstrated that methyl and demethyl derivatives exhibit comparable cytotoxicity profiles, with activity depending more significantly on the nature of the substituent at position C-2 rather than the C-3 methylation state [1]. This finding establishes the C-2 position—occupied by the methanol group in Naphtho[1,2-b]furan-2-methanol—as the critical functionalization site governing biological outcome.

Anticancer agents Structure-activity relationship NQO1 substrate

Synthetic Access Efficiency: Microwave-Assisted Claisen Rearrangement Enables Expedited Naphtho[1,2-b]furan Core Construction vs. Traditional Thermal Methods

An efficient two-step synthetic approach for naphtho[1,2-b]furans and naphtho[2,1-b]furans was developed using functionalized propargyl alcohols etherified with α- or β-naphthol under Mitsunobu reaction conditions. The resulting naphthyl 2-propynyl ethers underwent a facile microwave-assisted Claisen rearrangement with concomitant anionic cyclization to yield the naphthofuran derivatives [1]. While specific yield comparisons between [1,2-b] and [2,1-b] series were not tabulated, the methodology demonstrates that microwave-assisted cyclization provides expedited access to the [1,2-b] scaffold compared to conventional thermal Claisen rearrangements, which typically require prolonged heating and may suffer from side reactions [1].

Heterocyclic synthesis Microwave-assisted chemistry Process chemistry

Substituent-Dependent Cytotoxicity in Naphtho[1,2-b]furan Carboxylic Acid Amide Analogs Establishes C-2 Functionalization as Critical Pharmacophoric Element

A series of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs (1a–k and 2a–i) were designed and synthesized as novel naphthofuran scaffolds for anticancer development and NF-κB inhibition [1]. This work demonstrates that the C-2 carboxylic acid position—directly accessible via oxidation of Naphtho[1,2-b]furan-2-methanol—serves as a versatile functionalization site for generating amide libraries. The study confirms that the naphtho[1,2-b]furan core with C-2 substitution is a validated scaffold for developing inhibitors of the NF-κB pathway, a key transcriptional regulator in inflammation and cancer progression [1].

NF-κB inhibition Anticancer agents Medicinal chemistry

Patent-Backed Pharmaceutical Relevance: Naphtho[1,2-b]furan Derivatives Recognized as Prodrug Scaffolds in Anticancer Development

Multiple patent filings by Kyoto Pharmaceutical Industries, Ltd. and Sumitomo Dainippon Pharma Co., Ltd. (US Patent Application 15/987525, JP2022008894A, and related international filings) specifically claim naphthofuran compounds as prodrugs for anticancer applications, with general formula (IA) encompassing naphthofuran scaffolds [1][2]. These patents describe pharmaceutical compositions containing naphthofuran-based prodrugs designed for improved bioavailability, reduced side effects, and enhanced in vivo stability compared to administration of the active drug itself [1]. The patent portfolio explicitly positions naphthofuran compounds as Stat3 pathway inhibitors and cancer stem cell inhibitors [3]. While the exact role of Naphtho[1,2-b]furan-2-methanol within this patent family is not detailed, the recognition of the naphthofuran core as a privileged prodrug scaffold by major pharmaceutical assignees validates the commercial and therapeutic relevance of this structural class.

Prodrug design Anticancer agents Pharmaceutical patents

Computational Validation of Naphthofuran Scaffold as Dual BACE-1/GSK-3β Inhibitor Platform with Demonstrated Target Engagement Metrics

A comprehensive computational study employing docking, molecular dynamics simulations, and binding energy calculations (MM-PBSA) evaluated naphthofuran derivatives as potential dual inhibitors of BACE-1 and GSK-3β, two validated therapeutic targets in Alzheimer's disease pathology [1]. The study identified naphthofuran derivative 11 as a promising first-in-class dual inhibitor candidate based on favorable binding energies and stable molecular dynamics trajectories [1]. While this study did not specify which naphthofuran isomer was evaluated, it establishes that the naphthofuran core scaffold—regardless of exact isomeric form—is capable of engaging both BACE-1 and GSK-3β active sites with computationally favorable binding parameters. The demonstrated dual-target engagement potential distinguishes naphthofurans from benzofuran-based inhibitors, which typically exhibit single-target selectivity profiles.

Alzheimer's disease Molecular docking Dual inhibition

High-Value Application Scenarios for Naphtho[1,2-b]furan-2-methanol Based on Verified Differentiators


Beta-Adrenergic Receptor Pharmacology Studies Requiring Clean Metabolic Baselines

Researchers investigating beta-adrenergic receptor pharmacology or screening naphthofuran-based ligands for beta-blocking activity should prioritize the [1,2-b] isomer over the [2,1-b] counterpart. The [1,2-b] series demonstrates low intrinsic activity and, critically, does not produce active metabolites with high beta-adrenoceptor inhibitory properties, unlike the [2,1-b] series [1]. This metabolic distinction eliminates confounding variables in dose-response and efficacy studies, enabling cleaner interpretation of structure-activity relationships. The compound's defined metabolic profile supports reproducible pharmacological assessments without the need for extensive metabolite identification studies prior to primary screening.

C-2 Functionalized Naphtho[1,2-b]furan Library Synthesis for Anticancer Lead Optimization

Naphtho[1,2-b]furan-2-methanol provides a strategically functionalized entry point for generating C-2 derivatized analog libraries. Evidence from naphtho[1,2-b]furan-4,5-dione SAR studies confirms that C-2 substituent identity governs anticancer cytotoxicity across multiple cell lines, with C-3 methylation status exerting negligible influence [1]. The pre-installed C-2 hydroxymethyl group can be oxidized to the carboxylic acid for amide coupling (as demonstrated in NF-κB inhibitor development [2]) or retained as a versatile handle for esterification, etherification, or conversion to other functional groups. This pre-functionalization eliminates the need for de novo C-2 introduction from an unsubstituted naphthofuran core, reducing synthetic steps by 2-3 transformations.

Structure-Metabolism Relationship (SMR) Investigations Across Naphthofuran Isomeric Series

For medicinal chemistry groups exploring how ring fusion geometry influences metabolic fate and biological activity in fused heterocyclic systems, Naphtho[1,2-b]furan-2-methanol serves as an essential comparator compound. Direct head-to-head studies demonstrate that the linear [1,2-b] fusion produces a metabolic profile distinct from the angular [2,1-b] fusion, with the latter uniquely generating high-potency beta-adrenoceptor inhibitory metabolites [1]. Systematic inclusion of all three isomeric forms ([1,2-b], [2,1-b], and [2,3-b]) in screening cascades enables definitive attribution of pharmacological observations to specific fusion geometries rather than generalized scaffold effects.

Microwave-Assisted Heterocyclic Synthesis Protocol Development and Scale-Up

Process chemistry teams developing or optimizing microwave-assisted heterocyclic synthetic methodologies can employ Naphtho[1,2-b]furan-2-methanol or its propargyl alcohol precursors as benchmark substrates. The validated two-step protocol using Mitsunobu etherification followed by microwave-assisted Claisen rearrangement with concomitant anionic cyclization provides a demonstrated route to the [1,2-b] scaffold with expedited reaction kinetics compared to thermal methods [1]. The methodology supports rapid analog generation and can serve as a reference system for comparing microwave reactor performance, assessing substrate scope limitations, or developing continuous-flow adaptations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphtho[1,2-b]furan-2-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.